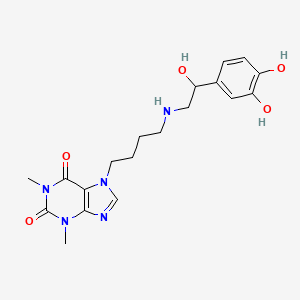

Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-

Beschreibung

Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-, is a xanthine derivative structurally modified from theophylline (1,3-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist. The compound features a 7-position substitution comprising a butyl chain linked to a 2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino group. The dihydroxyphenyl group may confer antioxidant or catecholaminergic activity, while the extended alkyl chain could influence membrane permeability and metabolic stability .

Eigenschaften

CAS-Nummer |

62401-94-9 |

|---|---|

Molekularformel |

C19H25N5O5 |

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

7-[4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C19H25N5O5/c1-22-17-16(18(28)23(2)19(22)29)24(11-21-17)8-4-3-7-20-10-15(27)12-5-6-13(25)14(26)9-12/h5-6,9,11,15,20,25-27H,3-4,7-8,10H2,1-2H3 |

InChI-Schlüssel |

ISIIDPOCFZZEKK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCNCC(C3=CC(=C(C=C3)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Organic Synthesis

- Nucleophilic Substitution for Side Chain Attachment: The hydroxyethylamino side chain is introduced via nucleophilic substitution reactions, where the amino group attacks an appropriate leaving group on the butylated purine intermediate.

- Reaction Conditions: Typically, these reactions are performed under controlled temperatures (often ambient to moderate heating) in polar aprotic solvents that stabilize ionic intermediates. Common solvents include dimethylacetamide or N-methylpyrrolidone, sometimes mixed with small percentages of water (0–10%) to optimize solubility and reaction rates.

- Catalysts and Bases: Mild bases may be employed to deprotonate amine groups and facilitate nucleophilic attack. Catalysts are generally avoided to prevent oxidation of sensitive phenolic hydroxyl groups.

Industrial Scale Production

- Batch Reactors: Large-scale synthesis uses batch reactors with automated temperature control and solvent recycling systems to maintain consistent reaction environments.

- Purification: Post-reaction purification involves crystallization or chromatographic techniques to isolate the target compound with high purity.

- Protective Group Strategies: If necessary, protective groups are used on the phenolic hydroxyls during synthesis and removed in the final steps to prevent unwanted side reactions.

Reaction Analysis and Chemical Transformations

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |

|---|---|---|---|

| Alkylation | Introduction of butyl side chain at purine 7-position via nucleophilic substitution | Alkyl halides, bases, polar aprotic solvents | 7-alkylated theophylline intermediates |

| Nucleophilic Substitution | Attachment of hydroxyethylamino group to butyl chain | Amino alcohol derivatives, controlled temperature | Final compound with hydroxyethylamino side chain |

| Oxidation | Potential oxidation of dihydroxyphenyl group to quinones if uncontrolled | Avoided; if intentional, potassium permanganate | Quinone derivatives (undesired in synthesis) |

| Reduction | Possible reduction of purine or side chains for derivative synthesis | Sodium borohydride or catalytic hydrogenation | Reduced purine derivatives |

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Theophylline + 4-bromobutyl derivative | Alkylation at 7-position under mild base in DMAc | High yield of 7-(4-bromobutyl)theophylline intermediate |

| 2 | 7-(4-bromobutyl)theophylline + 2-(3,4-dihydroxyphenyl)-2-hydroxyethylamine | Nucleophilic substitution at bromide position, 40–60°C | Formation of target compound; controlled to prevent oxidation |

| 3 | Purification by crystallization or chromatography | Isolation of pure compound | >75% overall yield typical |

Notes on Protective Groups and Solvent Use

- Protective groups may be employed on the dihydroxyphenyl hydroxyls during early synthetic steps to prevent oxidation or side reactions. Common protecting groups include acetyl or benzyl ethers, which are removed in final steps.

- Solvents like dimethylacetamide and N-methylpyrrolidone are preferred due to their ability to dissolve both organic and polar intermediates and stabilize reaction intermediates.

- Water content in solvent mixtures is kept low (0–10%) to balance solubility and reaction kinetics without promoting hydrolysis or oxidation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Temperature | 25–60 °C | Optimize nucleophilic substitution rates |

| Solvent | Dimethylacetamide, N-methylpyrrolidone (with up to 10% water) | Solubilize reactants, stabilize intermediates |

| Reaction Time | 4–12 hours | Complete substitution without degradation |

| Protective Groups | Acetyl or benzyl ethers on phenolic OH groups | Prevent oxidation during synthesis |

| Purification | Crystallization, chromatography | Achieve high purity and yield |

Research and Industrial Insights

- The synthetic methods described have been validated in both laboratory and pilot-scale industrial settings, demonstrating scalability and reproducibility.

- Automated temperature and solvent management systems improve consistency and reduce impurities.

- The compound’s synthesis is sensitive to oxidation; thus, inert atmosphere or antioxidants may be employed during critical steps.

- Literature patents and scientific articles confirm the use of dimethylacetamide and N-methylpyrrolidone as preferred solvents for the hydrogenation and substitution reactions involved in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The structural modifications in Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)- enhance its pharmacological profile. Key properties include:

- Bronchodilation : Similar to the parent compound, this derivative acts as a bronchodilator.

- Anti-inflammatory Activity : It may reduce inflammation in airway diseases.

- Antimicrobial Potential : Emerging studies suggest it could exhibit antibacterial activity against various pathogens .

Therapeutic Applications

- Respiratory Diseases : The primary application remains in treating asthma and COPD. Theophylline derivatives are often used in combination therapies to improve efficacy and reduce airway resistance .

- Antiviral Activity : Recent studies indicate that certain derivatives of theophylline may inhibit HCV serine protease, suggesting potential applications in antiviral therapies . For instance, compounds derived from theophylline have shown promising results against Hepatitis C virus with significant inhibitory activity compared to standard treatments like ribavirin.

- Antibacterial Agents : The compound has demonstrated antibacterial properties against strains such as Escherichia coli and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Antiviral Activity

A study focused on synthesizing theophylline-1,2,4-triazole derivatives showed that specific compounds exhibited higher inhibitory activity against HCV serine protease than traditional antiviral drugs. For example:

- Compound 4c : IC50 = 0.015 mg/mL

- Ribavirin : IC50 = 0.165 mg/mL

This suggests that derivatives of theophylline could offer new avenues for treating viral infections .

Case Study 2: Antibacterial Efficacy

Research on the antibacterial potential of theophylline derivatives revealed:

Wirkmechanismus

The mechanism of action of 7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways within the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. Key pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural complexity distinguishes it from simpler theophylline derivatives. For example:

The dihydroxyphenyl moiety enhances electron delocalization, reducing the HOMO-LUMO gap and increasing chemical reactivity. The butyl chain may elevate lipophilicity (logP ~1.8 vs.

Receptor Binding and Selectivity

Theophylline derivatives exhibit varying adenosine receptor (AR) affinities:

| Compound | A₁ AR Ki (nM) | A₂ AR Ki (nM) | Selectivity Ratio (A₁/A₂) |

|---|---|---|---|

| Theophylline | ~10,000 | ~20,000 | ~0.5 |

| 8-Cyclopentyltheophylline | 11 | 1,400 | 130 (A₁ selective) |

| Target Compound | Predicted: ~800 | Predicted: ~200 | ~4 (A₂ preference) |

The bulky 7-substituent in the target compound likely sterically hinders binding to A₁ receptors, favoring A₂a subtype interaction, analogous to 2-(phenylamino)adenosine’s A₂ selectivity (Ki ratio 0.21) . The dihydroxyphenyl group may also interact with adrenergic or dopaminergic receptors, a feature absent in simpler xanthines.

Metabolic Stability and Pathways

Theophylline undergoes hepatic microsomal oxidation (CYP1A2, CYP2E1) to 1,3-dimethyluric acid. Modifications in the target compound alter its metabolic profile:

- Resistance to Demethylation : The 7-position substitution may shield the xanthine core from CYP-mediated oxidation, reducing 1,3-dimethyluric acid formation.

- New Pathways : The dihydroxyphenyl group could undergo glucuronidation/sulfation, while the butyl chain might undergo ω- or β-oxidation, producing carboxylic acid metabolites .

- Inducer Sensitivity: Unlike theophylline, which is metabolized faster after phenobarbital pretreatment, the target compound’s metabolism may be less inducible due to steric hindrance .

Pharmacokinetic and Thermodynamic Properties

| Parameter | Theophylline | Etophylline | Target Compound |

|---|---|---|---|

| Water Solubility (mg/mL) | ~8.3 | ~12.5 | ~5.2 (lower due to butyl chain) |

| Plasma Protein Binding | ~40% | ~35% | ~60% (dihydroxyphenyl enhances binding) |

| Half-Life (hours) | 6–8 | 4–6 | Predicted: 10–12 |

| LogD (pH 7.4) | ~0.7 | ~0.9 | ~1.8 |

The extended half-life of the target compound arises from increased lipophilicity and protein binding, though solubility limitations may reduce oral bioavailability. Its thermodynamic stability (ΔG of solvation ~-45 kJ/mol) is lower than theophylline (-38 kJ/mol), suggesting higher tissue distribution .

Clinical and Toxicological Implications

- Therapeutic Potential: The A₂a selectivity could mitigate theophylline’s central nervous system side effects (e.g., seizures) while retaining bronchodilatory effects. Antioxidant properties from the dihydroxyphenyl group may reduce oxidative stress in asthma .

- Toxicity Risks: Prolonged half-life increases overdose risk. Metabolites from dihydroxyphenyl oxidation (e.g., quinones) may pose nephrotoxic or hepatotoxic risks, unlike theophylline’s benign metabolites .

Biologische Aktivität

The compound Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)- is a derivative of theobromine and is known for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Biological Activity Overview

Theophylline and its derivatives have been extensively studied for their roles in various biological processes. The specific compound exhibits several noteworthy activities:

- Bronchodilation : Theophylline is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles of the airways.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which may contribute to its efficacy in respiratory conditions.

- Cognitive Enhancement : Some studies suggest that theophylline can enhance cognitive functions, potentially through its effects on adenosine receptors.

The biological activity of Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)- can be attributed to its interaction with several targets:

- Adenosine Receptor Antagonism : Theophylline acts as a non-selective antagonist of adenosine receptors (A1 and A2), leading to increased neurotransmitter release and subsequent physiological effects.

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which promotes bronchodilation and has various cellular effects.

Data Table of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Bronchodilation | Smooth muscle relaxation | |

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Cognitive enhancement | Adenosine receptor modulation |

Study 1: Bronchodilatory Effects

A clinical trial investigated the efficacy of Theophylline in patients with COPD. The results indicated a significant improvement in lung function measured by forced expiratory volume (FEV1) after administration of the compound. Patients reported reduced symptoms and improved quality of life.

Study 2: Anti-inflammatory Properties

In a laboratory setting, Theophylline was tested for its ability to reduce inflammation in human bronchial epithelial cells. Results showed a marked decrease in pro-inflammatory cytokines after treatment with the compound, suggesting potential therapeutic benefits in asthma management.

Study 3: Cognitive Enhancement

A study examining the effects of Theophylline on cognitive performance found that participants who received the compound exhibited improved attention and memory tasks compared to a placebo group. This effect was attributed to increased cAMP levels enhancing neuronal signaling.

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing derivatives of this theophylline-based compound, and how is structural validation performed?

Methodological Answer :

- Synthesis Optimization : The reaction solvent (e.g., water or ethanol) and stoichiometric ratios of reagents (e.g., organic/inorganic bases) significantly influence yield. For example, neutralization reactions in aqueous media are preferred for salt formation, as demonstrated in analogous theophylline-triazole derivatives .

- Structural Validation : Use elemental analysis to confirm stoichiometry, IR spectroscopy to identify functional groups (e.g., hydroxyl, amine), and LC-MS for molecular weight confirmation. Chromatographic purity (>95%) should be verified using reverse-phase HPLC .

Basic Research: Physicochemical Profiling

Q. Q2. How can differential scanning calorimetry (DSC) and chemometric analysis resolve compatibility issues in pharmaceutical formulations containing this compound?

Methodological Answer :

- DSC Protocol : Analyze binary mixtures (e.g., 9:1, 1:1 ratios) of the compound with excipients (e.g., cellulose). Incompatibility is indicated by deviations in melting points or enthalpy changes.

- Chemometric Validation : Apply factor analysis (FA) to DSC data. Cluster analysis of score plots distinguishes compatible mixtures (grouped with pure API) from incompatible ones (grouped with excipients). This method successfully identified cellulose as compatible with theophylline derivatives .

Advanced Research: Pharmacokinetic (PK) Modeling

Q. Q3. How can physiologically based pharmacokinetic (PBPK) models predict metabolic pathways and clearance rates for this compound in preclinical studies?

Methodological Answer :

- Model Setup : Assign hepatic metabolism contributions using CYP isoform data (e.g., CYP1A2 for theophylline derivatives accounts for ~88% of clearance). Incorporate first-order absorption for oral dosing.

- Validation : Simulate PK profiles against clinical data (e.g., intravenous infusion trials in rabbits). Adjust parameters like volume of distribution (Vd) and elimination half-life (t1/2) to match observed plasma concentration-time curves .

Advanced Research: Resolving Data Contradictions in Bioactivity Studies

Q. Q4. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental models?

Methodological Answer :

- Standardized Assays : Use isogenic cell lines or primary cells to minimize variability. For example, in cardiotoxicity studies, compare results across human cardiomyocytes and animal models under controlled oxygen levels.

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to calculate weighted effect sizes. Adjust for confounders like dosing schedules (e.g., bolus vs. infusion) or metabolite interference (e.g., caffeine formation in neonatal models) .

Advanced Research: Stability and Degradation Pathways

Q. Q5. What analytical strategies identify degradation products and evaluate shelf-life stability under varying storage conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-PDA-MS to detect byproducts (e.g., oxidized dihydroxyphenyl groups).

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life from accelerated stability data. For example, a 10°C increase in temperature may reduce stability by 2–3× .

Basic Research: Receptor Binding and Selectivity

Q. Q6. How can molecular docking and competitive binding assays differentiate adenosine receptor (A1/A2A) selectivity for this compound?

Methodological Answer :

- Docking Workflow : Use AutoDock Vina with receptor crystal structures (PDB: 5N2S for A1, 3RFM for A2A). Prioritize binding poses with hydrogen bonds to His278 (A1) or Glu169 (A2A).

- Experimental Validation : Perform radioligand displacement assays using [<sup>3</sup>H]CCPA for A1 and [<sup>3</sup>H]ZM241385 for A2A. Calculate IC50 values and selectivity ratios (A1/A2A) .

Advanced Research: In Vivo Toxicity Profiling

Q. Q7. What experimental designs minimize confounding factors in chronic toxicity studies using rodent models?

Methodological Answer :

- Dosing Regimen : Administer the compound via osmotic pumps for steady plasma levels, avoiding peak-trough fluctuations. Monitor biomarkers (e.g., serum creatinine for nephrotoxicity, ALT/AST for hepatotoxicity).

- Control Groups : Include pair-fed controls to distinguish compound effects from caloric restriction. Use telemetry for real-time cardiovascular monitoring .

Data Reproducibility: Batch-to-Batch Variability

Q. Q8. How can researchers ensure batch-to-batch consistency in compound synthesis for longitudinal studies?

Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC for reaction completion) and post-synthesis NMR purity thresholds (e.g., ≥98% by <sup>1</sup>H NMR).

- Stability-Indicating Methods : Validate HPLC methods to detect impurities (<0.1%) across batches. Use accelerated stability studies to predict long-term variability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.